要从我们的网站订购产品,请遵循以下简单步骤:
1. 获取报价
当您找到感兴趣的产品时,请发送询价给我们,以获取最新的报价。我们的报价将包含包装尺寸选项、价格和产品可用性等信息。如果该物品是定制产品且无法立即提供,我们将提供定制合成或采购的估计提前期。所有报价均有效期 30 天,除非另有说明。
2. 付款条件
对于所有没有建立信用额度的的新客户,通常需要全额预付。如果您需要 NET 30 作为付款条件,请与我们的客户服务代表联系以建立信用账户。我们接受来自大学、研究机构和政府机构的采购订单 (PO)。其他付款条件可以逐案商议并批准。
3. 支付方式
我们推荐通过银行转账 (ACH/电汇) 和信用卡付款。要通过 银行转账 支付,请通过以下方式联系我们 (service@benchchem.com) 以 索取形式发票,其中包含我们的银行详细信息和转账说明。如需通过 信用卡 支付,请通过以下方式联系我们 (service@benchchem.com) 以 索取安全支付链接。 我们不接受支票作为预付款。但是,对于具有 NET 30 付款条件的订单,可以使用支票进行后期付款。
4. 订单下单和确认
订单将在收到您的正式订单请求(全额预付或采购订单(对于具有既有信用额度的客户))后确认。 采购订单应发送至 custserv@benchchem.com。 处理订单请求后,我们将提供包含预计发货日期的确认电子邮件。
5. 发货和送达
订单将从我们位于美国的仓库发货。除非另有约定,否则我们标准的运输合作伙伴是联邦快递 (标准隔夜、2 天或联邦快递国际优先)。如果您想使用自己的联邦快递账户,请在采购订单上注明或与我们的客户服务代表联系。对于国际运输,客户需负责任何关税和税费。
我们希望本指南能帮助您轻松地从我们的网站订购产品。如果您有任何疑问或需要进一步的帮助,请随时与我们的客户服务代表联系。
如果您在订购过程中有任何疑问,或想请求正在进行的订单更新,请通过 custserv@benchchem.com 联系我们。